molecular formula C21H34N4O3 B7170753 N-ethyl-2-[ethyl-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methylcarbamoyl]amino]acetamide

N-ethyl-2-[ethyl-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methylcarbamoyl]amino]acetamide

Cat. No.: B7170753
M. Wt: 390.5 g/mol
InChI Key: DRFSKDIZWJFMOQ-UHFFFAOYSA-N
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Description

N-ethyl-2-[ethyl-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methylcarbamoyl]amino]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperidine ring, a methoxyphenyl group, and an acetamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[ethyl-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methylcarbamoyl]amino]acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the piperidine derivative.

    Formation of the Carbamoyl Group: The carbamoyl group is formed by reacting the piperidine derivative with an isocyanate compound.

    Final Coupling: The final step involves coupling the intermediate with N-ethyl-2-aminoacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenated compounds and nucleophiles are used under conditions that favor nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield a phenol, while reduction of the carbamoyl group may produce an amine.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological conditions due to its piperidine structure.

    Biological Studies: The compound can be used to study receptor binding and signal transduction pathways, especially those involving piperidine derivatives.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-[ethyl-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methylcarbamoyl]amino]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance binding affinity and specificity, while the carbamoyl group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2-[ethyl-[[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]methylcarbamoyl]amino]acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-ethyl-2-[ethyl-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methylcarbamoyl]amino]acetamide: Contains a chlorophenyl group, which may alter its chemical and biological properties.

Uniqueness

N-ethyl-2-[ethyl-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methylcarbamoyl]amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxy group, in particular, may enhance its pharmacological profile compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-ethyl-2-[ethyl-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methylcarbamoyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O3/c1-4-22-20(26)16-25(5-2)21(27)23-14-17-10-12-24(13-11-17)15-18-6-8-19(28-3)9-7-18/h6-9,17H,4-5,10-16H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFSKDIZWJFMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(CC)C(=O)NCC1CCN(CC1)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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